molecular formula C4H5BrN2O B13117440 (2-Bromooxazol-5-yl)methanamine

(2-Bromooxazol-5-yl)methanamine

Cat. No.: B13117440
M. Wt: 177.00 g/mol
InChI Key: OILTVHHQDPQODG-UHFFFAOYSA-N
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Description

(2-Bromooxazol-5-yl)methanamine is a brominated heterocyclic compound featuring an oxazole core substituted with a bromine atom at position 2 and a methanamine (-CH2NH2) group at position 5.

Properties

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

(2-bromo-1,3-oxazol-5-yl)methanamine

InChI

InChI=1S/C4H5BrN2O/c5-4-7-2-3(1-6)8-4/h2H,1,6H2

InChI Key

OILTVHHQDPQODG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromooxazol-5-yl)methanamine typically involves the bromination of oxazole derivatives followed by amination. One common method includes the bromination of 5-oxazolemethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of (2-Bromooxazol-5-yl)methanamine may involve a scalable process that ensures high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The bromination step is followed by purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromooxazol-5-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (2-aminooxazol-5-yl)methanamine, while oxidation can produce (2-bromooxazol-5-yl)methanol .

Scientific Research Applications

(2-Bromooxazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromooxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity is essential for its applications in medicinal chemistry and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Bromooxazol-5-yl)methanamine with key structural analogs, highlighting differences in heterocyclic cores, substituents, and physicochemical parameters.

Table 1. Structural and Physicochemical Comparison
Compound Name Heterocyclic Core Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
(2-Bromooxazol-5-yl)methanamine Oxazole Br (C2), -CH2NH2 (C5) C4H5BrN2O 193.00 Not provided
[3-(2-Bromophenyl)oxazol-5-yl]methanamine Oxazole 2-Bromophenyl (C3), -CH2NH2 (C5) C10H9BrN2O 269.10 543713-38-8
(6-(4-Bromophenyl)imidazothiazol-5-yl)methanamine Imidazothiazole 4-Bromophenyl (C6), -CH2NH2 (C5) C12H10BrN3S 308.20 Not available
2-(2-Bromothiazol-5-yl)ethanamine Thiazole Br (C2), -CH2CH2NH2 (C5) C5H7BrN2S 207.09 910401-29-5
1-(2-Methyltetrazol-5-yl)methanamine Tetrazole Methyl (C2), -CH2NH2 (C5) C3H7N5 113.12 131183-10-3

Key Observations :

  • Heterocyclic Core Differences :
    • Oxazole (oxygen and nitrogen) offers moderate aromaticity and electron density, favoring hydrogen bonding.
    • Thiazole (sulfur and nitrogen) increases lipophilicity and may enhance membrane permeability .
    • Tetrazole (nitrogen-rich) is highly polar, often used to mimic carboxylic acids in drug design .
  • Extended alkyl chains (e.g., -CH2CH2NH2 in 2-(2-bromothiazol-5-yl)ethanamine) may alter solubility and metabolic stability .
Table 2. Reported Bioactivities of Analogous Compounds
Compound Class Biological Activity Reference
Thiourea derivatives of methanamine Antibacterial (S. aureus, E. coli), antifungal
2-Methylquinazolin-4(3H)-one derivatives Moderate antibacterial activity (vs. ciprofloxacin)
Tetrazole-linked methanamines Potential enzyme inhibition (e.g., cyclooxygenase)

Analysis :

  • The antimicrobial activity of thiourea-functionalized methanamines suggests that brominated oxazole derivatives like (2-Bromooxazol-5-yl)methanamine could exhibit similar properties, given their shared amine functionality.
  • Thiazole analogs (e.g., 2-(2-bromothiazol-5-yl)ethanamine) are often explored in antiviral and anticancer research due to sulfur’s role in redox interactions .

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